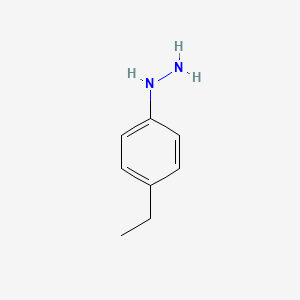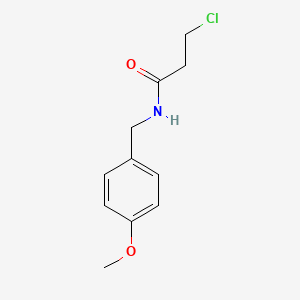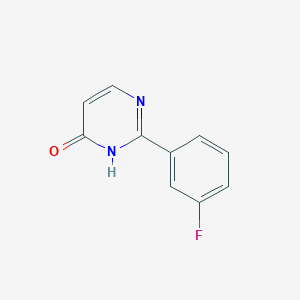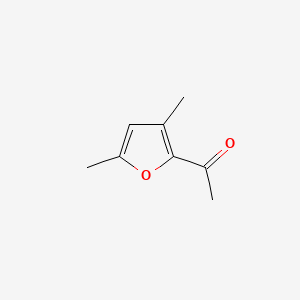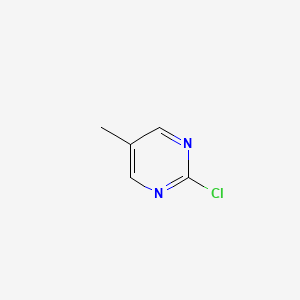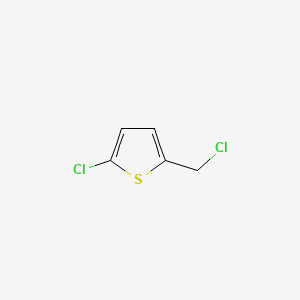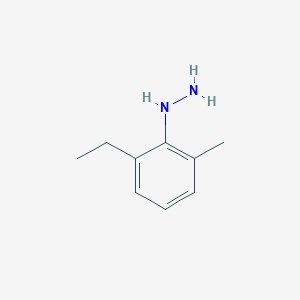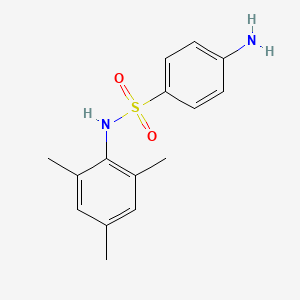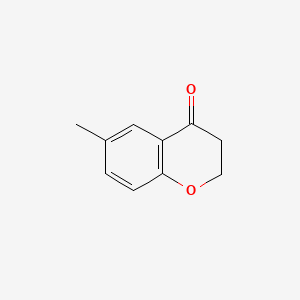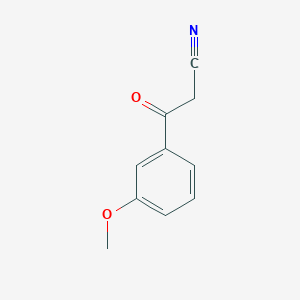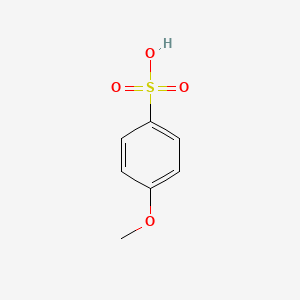
4-Methoxybenzenesulfonic acid
Descripción general
Descripción
4-Methoxybenzenesulfonic acid is a chemical compound with the molecular formula C7H8O4S . It is a member of the arenesulfonic acid family .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a methoxy group (-OCH3) and a sulfonic acid group (-SO3H) attached . The InChI string representation of the molecule isInChI=1S/C7H8O4S/c1-11-6-2-4-7 (5-3-6)12 (8,9)10/h2-5H,1H3, (H,8,9,10) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 188.01432991 g/mol . The topological polar surface area is 72 Ų . The heavy atom count is 12 .Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
- Water Soluble Conducting Polymers : 4-Methoxybenzenesulfonic acid has been used in the synthesis of water-soluble conducting polymers, specifically poly (3-amino-4-methoxybenzenesulfonic acid). This polymer exhibits conductivity and is fully soluble in water, making it significant in applications requiring conducting polymers in aqueous solutions (Mirmohseni & Houjaghan, 2008).
Photodegradation Protective Properties
- UV-Protection in Films : Studies have shown that derivatives of this compound, like BP-4, offer protective properties against photodegradation in polyvinyl acetate thin films. This is crucial for materials exposed to UV radiation, where maintaining structural integrity is essential (Bubev, Georgiev, & Machkova, 2016).
Mass Spectrometry
- Reduction-Inhibiting Matrix : In mass spectrometry, this compound has been used as a reduction-inhibiting matrix. This application is significant in enhancing the quality of mass spectra, particularly in the analysis of peptides, nucleosides, and other polar compounds (Visentini, Nguyen, & Bertrand, 1991).
Electrochemical Applications
- Electrochemical Oxidation of Aromatic Amines : The compound has been used in studies focusing on the electrochemical oxidation of aromatic amines. This research is pivotal in understanding the electrochemical behaviors of various compounds and their potential applications in environmental remediation and wastewater treatment (Pacheco, Santos, Ciríaco, & Lopes, 2011).
Luminescent Materials
- Luminescent Coordination Polymers : Research has demonstrated the synthesis of luminescent ladder-like lanthanide coordination polymers using sodium 4-hydroxybenzenesulfonate. These materials have potential applications in optoelectronics and sensing technologies (Yang, Rivers, McCarty, Wiester, & Jones, 2008).
Mecanismo De Acción
Target of Action
4-Methoxybenzenesulfonic acid is a chemical compound with the molecular formula C7H8O4S . .
Pharmacokinetics
It is known that the compound is a solid at room temperature . It is soluble in DMSO and methanol to a certain extent . These properties could potentially impact the bioavailability of the compound in a biological system.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For this compound, it is known to be stable under an inert atmosphere and at room temperature . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-Methoxybenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the modification of biopolymers and nanoparticles. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been shown to modify biopolymers like polyglutamic acid and heparin, enhancing their antimalarial and antisequestration activities . These interactions are primarily through the sulfonic acid group, which can form strong ionic bonds with amino acid residues in proteins, thereby altering their conformation and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of malaria, this compound-modified nanoparticles have been shown to inhibit the sequestration of infected red blood cells to endothelial cells, thereby reducing the parasite burden . This indicates that this compound can modulate cellular interactions and signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules, thereby altering their activity. The sulfonic acid group in this compound can form ionic bonds with positively charged amino acid residues in proteins, leading to changes in protein conformation and function . Additionally, the methoxy group can participate in hydrogen bonding, further stabilizing these interactions. These binding interactions can result in enzyme inhibition or activation, as well as changes in gene expression, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . Its stability and activity can be influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that this compound can maintain its activity over extended periods, but its effects on cellular function may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance the activity of biopolymers and nanoparticles without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular function. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing any harmful impacts.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The sulfonic acid group can be metabolized by sulfatase enzymes, leading to the formation of sulfate ions and other metabolites . These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the sulfonic acid group can interact with membrane proteins, facilitating its localization to the cell membrane or other organelles . These interactions can influence the compound’s activity and function within the cell.
Propiedades
IUPAC Name |
4-methoxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYVYUZADLIDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345471 | |
| Record name | 4-Methoxybenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5857-42-1 | |
| Record name | 4-Methoxybenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5857-42-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

